molecular formula C21H22N2O4 B2734340 3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898412-00-5

3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2734340
CAS No.: 898412-00-5
M. Wt: 366.417
InChI Key: DIIOQYPFOUAGTC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetra- and Penta-Heterocyclic Compounds: Compounds incorporating the isoquinoline moiety have been synthesized through Michael addition reactions, leading to derivatives with potential for further chemical modifications and applications in medicinal chemistry (Abdallah, Hassaneen, & Abdelhadi, 2009).
  • Biomimetic Hydrogen Sources: Derivatives of pyrrolo[1,2-a]quinoxalines have been developed as tunable and regenerable sources for biomimetic hydrogenation, showcasing their utility in asymmetric hydrogenation processes and indicating potential for diverse applications in organic synthesis (Chen et al., 2014).

Pharmacological Evaluations

  • Serotonin Type-3 (5-HT3) Receptor Antagonists: Quinoxalin-2-carboxamides have been synthesized and evaluated as 5-HT3 receptor antagonists, a class of compounds with potential applications in treating conditions like irritable bowel syndrome and emesis (Mahesh et al., 2011).
  • Inhibition of Leukotriene Synthesis: Compounds featuring quinoxalin-6-yl moieties have been investigated for their potential in inhibiting leukotriene synthesis, which could offer therapeutic approaches for conditions mediated by leukotrienes, such as asthma (Hutchinson et al., 2009).
  • Antimicrobial and Anti-Inflammatory Agents: Novel heterocyclic compounds derived from visnaginone and khellinone, incorporating quinoxaline moieties, have shown promising anti-inflammatory and analgesic activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential for Drug Development

  • ALK5 Inhibitors for Anti-Fibrosis: A novel ALK5 inhibitor, characterized by its quinoxalin-6-yl moiety, has been explored for its anti-fibrotic effects, indicating the compound's potential in treating fibrotic diseases (Kim et al., 2008).
  • Hepatitis C Virus Inhibitors: Quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors against the Hepatitis C virus, underscoring the significance of quinoxaline derivatives in antiviral drug development (Liu et al., 2011).

Properties

IUPAC Name

3,5-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-17-10-15(11-18(12-17)27-2)21(25)22-16-8-13-4-3-7-23-19(24)6-5-14(9-16)20(13)23/h8-12H,3-7H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIOQYPFOUAGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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